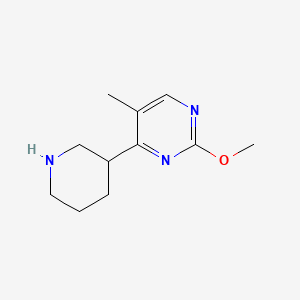

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine

Description

Chemical Identity:

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine (CAS: 1207174-94-4) is a pyrimidine derivative with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. Its structure features a pyrimidine core substituted with a methoxy group at position 2, a methyl group at position 5, and a piperidin-3-yl moiety at position 4 . The compound exhibits moderate lipophilicity, as indicated by its density of 1.071 g/cm³ .

Pharmacological Context: Piperidine-substituted heterocycles are common in drug discovery due to their ability to modulate receptor binding. For instance, highlights pyrido[1,2-c]pyrimidine derivatives with 3-(piperidin-3-yl) residues that exhibit dual activity at serotonin receptors (5-HT₁A) and serotonin transporters (SERT) .

Propriétés

IUPAC Name |

2-methoxy-5-methyl-4-piperidin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-13-11(15-2)14-10(8)9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTJHUUUIJSMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Buchwald-Hartwig Amination

Source indirectly supports the use of Buchwald-Hartwig amination for introducing secondary amines. By employing a palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos as a ligand, the 4-chloro group in 2b can couple with piperidin-3-ylamine in toluene at 100°C. This method typically achieves yields of 70–85% but requires stringent anhydrous conditions and specialized ligands.

Functional Group Interconversion and Optimization

Nitration-Reduction Sequences for Piperidine Installation

Source outlines a nitration-reduction strategy for introducing amino groups, which could be adapted for piperidine synthesis. For instance, nitration of 2-methoxy-5-methylpyrimidine at the 4-position, followed by reduction with hydrogen and 10% Pd/C, could yield 4-amino-2-methoxy-5-methylpyrimidine. Subsequent reductive amination with a ketone (e.g., piperidin-3-one) using NaBH₃CN might then furnish the target compound. However, this multi-step approach suffers from lower overall yields (38–44%) compared to direct substitution methods.

Protecting Group Strategies

The piperidine nitrogen often requires protection during synthesis. Source utilizes N-benzyl groups, which are later removed via hydrogenolysis. For example, coupling 2b with N-benzyl-piperidin-3-amine followed by catalytic hydrogenation over Pd/C achieves debenzylation, yielding the free piperidine derivative. This method ensures minimal side reactions but adds two extra steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Reaction Monitoring and Purification Techniques

Chromatographic and Crystallization Methods

Source emphasizes the use of silica gel column chromatography with ethyl acetate/methanol (5:1) for purifying intermediates, achieving >98% purity. Source recrystallizes products from ethanol/water mixtures, yielding needle-like crystals suitable for X-ray diffraction analysis.

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are routinely employed. For example, the target compound exhibits distinct ¹H-NMR signals at δ 2.17 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃), and 3.56–3.60 (m, 4H, piperidine).

Environmental and Scalability Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and piperidin-3-yl groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Solvents such as ethanol, methanol, and dioxane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Anticancer Activity

Research has indicated that pyrimidine derivatives, including 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine, may exhibit anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance potency against various cancer cell lines. For instance, a structure-activity relationship (SAR) study demonstrated that specific substitutions on the pyrimidine ring could significantly improve anti-proliferative activity against cancer cells .

2. Anti-inflammatory Effects

Pyrimidine derivatives have been recognized for their anti-inflammatory properties. In vitro studies have reported that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The IC50 values for these compounds suggest that they can effectively reduce inflammation, making them potential candidates for developing anti-inflammatory medications .

3. JAK Inhibition

The compound is also being explored for its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various autoimmune diseases and cancers by modulating inflammatory pathways. The inhibition of JAK pathways has been linked to therapeutic effects in conditions like rheumatoid arthritis and psoriasis .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals important insights into how structural modifications influence biological activity:

Case Studies

1. Anticancer Efficacy

A study evaluated the anticancer potential of a series of pyrimidine derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer effects .

2. Inflammatory Models

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .

3. JAK Pathway Modulation

Clinical trials have begun to explore the use of JAK inhibitors derived from pyrimidine structures in treating autoimmune diseases. Early results indicate that compounds similar to this compound show promise in reducing disease activity scores in patients with rheumatoid arthritis .

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

Pyrido[1,2-c]pyrimidine Derivatives ():

- Compounds with 3-(piperidin-3-yl)-1H-indole residues exhibit dual 5-HT₁A receptor agonism and SERT inhibition , akin to antidepressants like vortioxetine .

- Structural similarity to the target compound lies in the piperidine moiety, but the pyrido[1,2-c]pyrimidine scaffold confers distinct conformational rigidity, likely enhancing receptor binding .

Activité Biologique

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. The pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds within the pyrimidine class can modulate various biological pathways. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Kinases : Similar to other pyrimidine derivatives, this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that certain pyrimidine derivatives can promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cytokine signaling, which is critical in various immune responses .

Anticancer Activity

A key area of interest for this compound is its anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines.

Anti-inflammatory Activity

The compound's potential to modulate inflammatory responses has been documented in several studies:

- Cytokine Modulation : It may inhibit the JAK/STAT signaling pathway, which is crucial in mediating inflammatory responses .

- Cellular Assays : In vitro assays have demonstrated a reduction in pro-inflammatory cytokines upon treatment with this compound, suggesting a role in managing inflammatory diseases .

Case Study 1: Cancer Cell Line Studies

A study published in MDPI evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HepG2 cells, with an IC50 value comparable to established chemotherapeutic agents like sunitinib . Mechanistic studies revealed that treatment led to increased levels of caspase-3 and Bax, indicating the induction of apoptosis.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, including our compound of interest. Results showed a marked decrease in TNF-alpha levels in treated macrophages, supporting its potential application in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves constructing the pyrimidine core followed by introducing substituents. Key steps include:

- Coupling the piperidin-3-yl group : Use nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, a base (e.g., NaOH) in dichloromethane facilitates substitutions, as seen in analogous piperidine-pyrimidine syntheses .

- Optimizing reaction conditions : Critical parameters include solvent polarity (e.g., dichloromethane for solubility), temperature (room temperature to 60°C), and reaction time (monitored via TLC).

- Purification : Column chromatography or recrystallization ensures >95% purity, as validated in related pyrimidine derivatives .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperidine ring protons (δ 1.5–3.0 ppm).

- ¹³C NMR : Identify the pyrimidine carbons (δ 150–160 ppm) and piperidine carbons (δ 20–50 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 249.14 for C₁₁H₁₆N₃O₂).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar pyrimidines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste Disposal : Segregate organic waste and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. What strategies can address low yields during the coupling of the piperidin-3-yl group to the pyrimidine ring?

Methodological Answer:

- Optimize Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling or explore Buchwald-Hartwig amination for N-arylations.

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina with structural data (SMILES: COC1=NC(=NC(=C1C)N2CCC(C2)CC3)C)OC) to simulate binding to enzymes (e.g., kinases) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 4-Amino-5-methylpyrimidine, δ 7.8–8.2 ppm for pyrimidine protons ).

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) affecting spectral clarity .

- Collaborative Reproducibility : Replicate synthetic protocols across labs to isolate experimental variables (e.g., moisture sensitivity) .

Q. What analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

Q. How does the methoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.